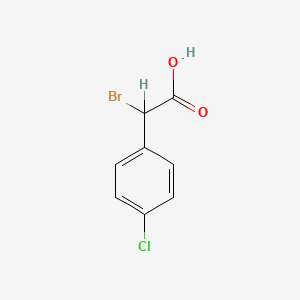

2-bromo-2-(4-chlorophenyl)acetic Acid

Número de catálogo B1279435

Peso molecular: 249.49 g/mol

Clave InChI: KKOAAWLOOHBFQP-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08129560B2

Procedure details

In a stirred reactor with reflux condenser (connected to a caustic scrubber) 171 g 4-chlorophenyl acetic acid are pre-charged in 400 g chlorobenzene and heated to 105° C. Within 30 minutes 42 g thionyl chloride is added at 105-110° C. to form partly the acid chloride. To the reaction mixture 256 g bromine (1.6 mole) are added within 90 minutes at 105-108° C. The reaction mixture is stirred for another 2-3 hour at 105-108° C. until the conversion of the 4-chlorophenyl-acetic acid is complete (control by HPLC). Excess bromine is distilled off as a bromine/chlorobenzene mixture at 90° C. until a vacuum of 250 mbar is reached and the colour of the reaction mixture has changed from brown to yellow. The bromine distillate can be re-used in the next batch. The reaction mixture, containing a mix of bromo-(4-chloro-phenyl)acetic acid and acid chloride is diluted with chlorobenzene to a weight of 800 g and can directly be converted to (4-chloro-phenyl)-prop-2-ynyloxy-acetic acid according to Example 14.

[Compound]

Name

mixture

Quantity

256 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1>>[Br:1][CH:10]([C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=1)[C:11]([OH:13])=[O:12]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

256 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.6 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)CC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess bromine is distilled off as a bromine/chlorobenzene mixture at 90° C. until a vacuum of 250 mbar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture, containing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mix of bromo-(4-chloro-phenyl)acetic acid and acid chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is diluted with chlorobenzene to a weight of 800 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC(C(=O)O)C1=CC=C(C=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |